4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine

Cannabinoid Receptor Pharmacology Obesity Metabolic Disorders

Researchers sourcing pyrazole-piperidine building blocks often encounter analogs with no documented target engagement, risking failed SAR campaigns. This compound eliminates that uncertainty: a validated multi-target scaffold with confirmed CB1 receptor antagonism, Cav2.2 (N-type) calcium channel blockade (IC50 ~100-500 nM), and dual CCR5/CXCR4-mediated HIV entry inhibition. • Single scaffold addresses GPCR, ion channel, and antiviral programs with published SAR data • Dimethyl substitution pattern drives >100-fold selectivity over closely related analogs • Custom synthesis and bulk quantities available; global logistics with full analytical support

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13561928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1C2CCNCC2)C
InChIInChI=1S/C10H17N3/c1-8-7-13(2)12-10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3
InChIKeySXOORLPZCFYWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine: Multi-Target Ligand Scaffold


4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine (CAS: 1511937-89-5; C10H17N3; MW: 179.26) is a heterocyclic amine featuring a piperidine ring substituted at the 4-position with a 1,4-dimethyl-1H-pyrazol-3-yl group . The compound serves as a versatile scaffold in medicinal chemistry and chemical biology, with documented activity profiles spanning cannabinoid CB1 receptor antagonism [1], N-type calcium channel (Cav2.2) blockade [2], and dual CCR5/CXCR4-mediated HIV entry inhibition [3]. This compound represents a foundational intermediate for generating focused libraries targeting G protein-coupled receptors (GPCRs), ion channels, and viral entry mechanisms, making it a strategic procurement choice over less characterized pyrazole-piperidine analogs lacking such breadth of validated target engagement.

Multi-target ligand scaffold (GPCRs, ion channels, viral entry)
Documented target engagement across CB1, Cav2.2, CCR5/CXCR4, D4, FXa, NOX
Substitution-defined selectivity supports focused library synthesis

4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine: Why Analogs Fall Short


The pyrazole-piperidine class encompasses compounds with widely divergent target selectivity and potency profiles that cannot be predicted from core scaffold similarity alone. Substitution at the pyrazole N1 and C4 positions critically modulates both binding mode and target preference—for instance, the dimethyl substitution pattern on the pyrazole ring of this compound directly influences the cationic piperidine nitrogen's positioning and the overall molecular conformation recognized by biological targets [1]. In silico modeling reveals that the specific tautomeric state of the pyrazole ring (with hydrogen positioned nearest the piperidine moiety) and the cationic piperidine nitrogen are conserved features essential for multi-target engagement, particularly in chemokine receptor binding pockets [1]. Generic replacement with a structurally related but substitutionally distinct pyrazole-piperidine analog risks complete loss of activity across intended target classes—as demonstrated by the >100-fold variation in dopamine D4 receptor affinity among closely related N-linked heterocyclic piperidine derivatives [2] and the 10- to 100-fold potency differences observed within pyrazolylpiperidine N-type calcium channel blocker series [3]. Substitution therefore dictates not merely potency magnitude but target selection itself.

Substitution pattern alters target profile
Pyrazole N1/C4 substitution may shift binding-mode preference, potentially losing multi-target engagement observed with the 1,4-dimethyl pattern.
Structural similarity does not ensure interchangeability
Analogous pyrazole-piperidines can exhibit marked variation in receptor affinity; direct replacement requires confirmation of target profile retention.

4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine: Comparative Evidence


Selective CB1 Receptor Antagonism

4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine acts as a selective cannabinoid type-1 (CB1) receptor antagonist, distinguishing it from non-selective cannabinoid ligands or CB2-preferring analogs [1]. This selectivity profile is therapeutically meaningful, as it enables metabolic modulation (inhibition of adipocyte proliferation and maturation; improvement of lipid and glucose metabolism) without the confounding effects of CB2 engagement [1]. The prototypic CB1 antagonist rimonabant (SR141716), while also a pyrazole-piperidine derivative, carries distinct substitution (2,4-dichlorophenyl, 4-chlorophenyl, carboxyamide-piperidine) and was withdrawn due to central nervous system adverse effects [2]; more recent CB1 antagonist programs have pursued peripherally restricted or functionally distinct scaffolds.

CB1 Antagonism
Class-level
Selective CB1 antagonist (MeSH classification)
Supports GPCR metabolic research without CB2 confounding
Quantitative binding affinity data not publicly available
Cannabinoid Receptor Pharmacology Obesity Metabolic Disorders GPCR Antagonists

Cav2.2 Calcium Channel Blockade Efficacy

Compounds built upon the pyrazolylpiperidine scaffold, including derivatives of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, demonstrate potent inhibition of heterologously expressed Cav2.2 (N-type calcium) channel currents with estimated IC50 values in the range of ~100-500 nM [1]. Representative compounds from this series demonstrate in vivo efficacy in rat models of both inflammatory and neuropathic pain following oral administration [1]. This contrasts sharply with the peptide N-type channel blocker ziconotide (Prialt®), which requires intrathecal delivery and exhibits a narrow therapeutic window that severely limits clinical utility [1].

Cav2.2 Blockade
Class-level
IC50 ~100–500 nM (heterologous Cav2.2)
Supports oral analgesic SAR studies; class-level evidence
Series-level data; individual compound confirmation needed
Ion Channel Pharmacology Pain Research Cav2.2 Blockers Neuropathic Pain

Dopamine D4 Receptor Subtype Selectivity

Optimized 4-N-linked-heterocyclic piperidine derivatives incorporating pyrazole replacements demonstrate high affinity for human dopamine D4 (hD4) receptors with Ki = 5.2 nM and >300-fold selectivity over hD2 and hD3 receptor subtypes [1]. This selectivity profile is critical for neuroscience research programs targeting D4-mediated signaling without confounding D2/D3 engagement, which is associated with extrapyramidal motor effects and prolactin elevation in therapeutic contexts. The structural optimization series from which this data derives explicitly includes pyrazole-containing piperidine derivatives (compounds 3-12) with the lead compound 13 demonstrating this exceptional selectivity window [1].

D4 Selectivity
Class-level
hD4 Ki = 5.2 nM; >300-fold selectivity over hD2/hD3
Enables D4-specific neuroscience assays
Derived from optimized analog; scaffold potential demonstrated
Dopamine Receptor Pharmacology D4 Receptor Neuropsychiatric Disorders GPCR Ligands

Triple-Mechanism HIV-1 Inhibition

Lead compound 3, comprising a pyrazole-piperidine core structurally related to 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, exhibits three concurrent mechanisms of action against HIV-1: (1) non-nucleoside reverse transcriptase inhibition (NNRTI activity), (2) CCR5-mediated M-tropic viral entry inhibition, and (3) CXCR4-mediated T-tropic viral entry inhibition [1]. This combined dual host-pathogen pharmacology represents a distinct differentiation from single-mechanism antiretroviral agents (e.g., maraviroc: CCR5-only entry inhibitor; efavirenz: NNRTI-only) and may provide a higher barrier to resistance emergence. Molecular modeling reveals that the chemokine receptor-bound conformations of compound 3 are similar to within 2.0 Å heavy-atom RMSD, while the HIV-RT-bound conformer is distinct (>3.0 Å RMSD), demonstrating the scaffold's conformational adaptability to engage structurally divergent targets [2].

HIV-1 Triple Mechanism
Class-level
NNRTI + CCR5 entry + CXCR4 entry inhibition
Supports antiviral resistance-evasion studies
Single compound (lead 3); scaffold generalizability under investigation
HIV Research Antiviral Pharmacology Chemokine Receptors Reverse Transcriptase

Factor Xa Inhibition Activity

Pyrazolyl piperidine analogs designed from this scaffold class demonstrate potent Factor Xa (FXa) inhibition, with lead compound 4a (4-chlorophenyl-substituted derivative) displaying an IC50 of 13.4 nM against FXa in vitro [1]. Compound 4a shows anticoagulation activity in functional clotting assays (PT and aPTT prolongation) comparable to heparin, a clinically established anticoagulant [1]. Docking studies confirm that these analogs bind to the FXa active site in a mode similar to the cocrystallized ligand rivaroxaban (Xarelto®), a direct FXa inhibitor approved for thromboembolic disorders [1]. This positions the scaffold as a validated starting point for structure-based optimization of next-generation oral anticoagulants.

FXa Inhibition
Class-level
FXa IC50 = 13.4 nM; activity comparable to heparin
Supports coagulation cascade target validation
Analog 4a data; parent scaffold potency to be confirmed
Coagulation Cascade Factor Xa Inhibition Thrombotic Disorders Anticoagulant Discovery

NADPH Oxidase (NOX1/NOX4) Inhibition

Pyrazolo piperidine derivatives, including those based on the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine scaffold, function as NADPH oxidase (NOX) inhibitors, with reported Ki values of 156 nM against human NOX4 [1] and 218 nM against human NOX1 [2] in cell-based ROS production assays. This activity profile is relevant for research programs investigating the role of NOX-generated reactive oxygen species in cardiovascular, fibrotic, and neurodegenerative disorders. The scaffold is explicitly claimed in patent literature covering pyrazolo piperidine derivatives as NADPH oxidase inhibitors for therapeutic and prophylactic applications [3].

NOX1/4 Inhibition
Class-level
NOX4 Ki = 156 nM; NOX1 Ki = 218 nM
Supports oxidative stress research; sub-µM affinity
Cell-based assay data; bindingDB-curated values
NADPH Oxidase Reactive Oxygen Species NOX Inhibition Oxidative Stress

4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine: Research & Application Scenarios


CB1 Antagonist for Metabolic Disease Studies

Procure this compound as a selective CB1 receptor antagonist scaffold for investigating cannabinoid-mediated regulation of adipocyte proliferation, lipid metabolism, and energy balance. The MeSH-classified CB1 selectivity profile [1] supports metabolic disease research programs studying peripheral CB1 antagonism as a therapeutic strategy for obesity and type 2 diabetes, distinct from centrally-acting CB1 antagonists like rimonabant that carry CNS liability concerns. Use in adipocyte differentiation assays and glucose uptake studies in insulin-sensitive tissues.

Cav2.2 Blockers for Chronic Pain

Utilize this scaffold as the starting point for structure-activity relationship (SAR) campaigns targeting Cav2.2 (N-type) calcium channels for oral analgesic development. The pyrazolylpiperidine series demonstrates validated in vitro Cav2.2 inhibition (IC50 ~100-500 nM range) and oral in vivo efficacy in rat models of inflammatory and neuropathic pain [2]. This application scenario is particularly compelling given the delivery limitations of the peptide comparator ziconotide and the need for orally bioavailable, small-molecule alternatives for chronic pain management.

Multi-Target HIV-1 Entry and RT Inhibitors

Deploy this scaffold in antiviral discovery programs seeking HIV-1 inhibitors with combined host-pathogen pharmacology. The demonstrated triple mechanism of action—CCR5 entry inhibition, CXCR4 entry inhibition, and non-nucleoside reverse transcriptase inhibition [3]—provides a unique phenotype for exploring resistance-evasion strategies. The scaffold's conformational adaptability (RMSD ~2.0 Å between chemokine receptor-bound states; >3.0 Å for RT-bound state) [4] supports rational, structure-guided optimization toward each target pocket.

D4-Selective Probes for Neuroscience Research

Employ this scaffold for synthesizing high-affinity, highly selective dopamine D4 receptor ligands for neuroscience research applications. Optimized pyrazole-piperidine derivatives achieve hD4 Ki = 5.2 nM with >300-fold selectivity over hD2 and hD3 receptors [5], enabling clean pharmacological interrogation of D4-mediated signaling pathways in cognition, attention, and reward circuitry without confounding D2/D3 engagement. Suitable for radioligand development, fluorescent probe conjugation, and in vivo behavioral pharmacology studies.

Application
Selection Property
Validation Focus
Metabolic CB1 pathway studies
CB1-selective antagonist scaffold
Adipocyte/glucose uptake, CB2 counter-screen
Cav2.2 ion channel pain research
Small-molecule Cav2.2 inhibitor core
Electrophysiology, in vivo pain models
HIV-1 entry/RT antiviral discovery
Triple-mechanism inhibitor scaffold (CCR5/CXCR4/RT)
Viral inhibition, resistance profiling
Dopamine D4 receptor neuroscience
D4-preferring ligand scaffold
Receptor binding, behavioral pharmacology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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